2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]ethanol;hydrochloride
Overview
Description
2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]ethanol;hydrochloride is an organic compound that features a benzylamine structure with various substituents, including bromine, ethoxy, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common approach includes:
Ethoxylation and Isopropoxylation: The addition of ethoxy and isopropoxy groups to the benzene ring.
Ethanol Addition: The attachment of an ethanol group to the amino group.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-bromo-4-ethoxybenzyl)amino]ethanol hydrochloride
- 2-[(3-bromo-5-ethoxybenzyl)amino]ethanol hydrochloride
- 2-[(3-bromo-4-isopropoxybenzyl)amino]ethanol hydrochloride
Uniqueness
2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]ethanol;hydrochloride is unique due to the specific combination of substituents on the benzene ring. This unique structure can result in distinct chemical properties and biological activities, making it valuable for various research applications.
Properties
IUPAC Name |
2-[(3-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3.ClH/c1-4-18-13-8-11(9-16-5-6-17)7-12(15)14(13)19-10(2)3;/h7-8,10,16-17H,4-6,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKRDMASGCZUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCO)Br)OC(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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